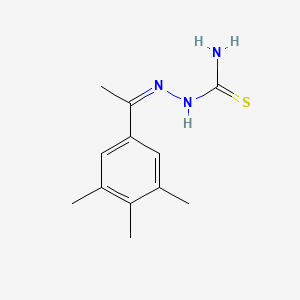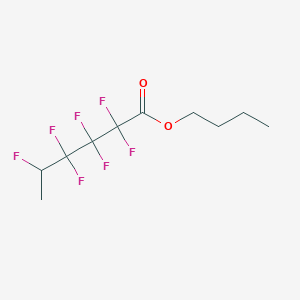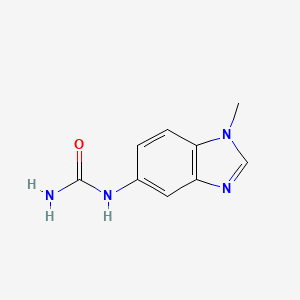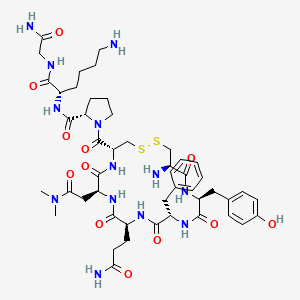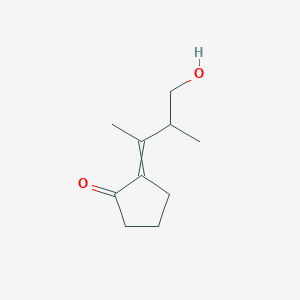
2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one is a chemical compound known for its unique structure and properties. It is a cyclopentanone derivative with a hydroxy and methylbutylidene substituent, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one typically involves the reaction of cyclopentanone with appropriate reagents to introduce the hydroxy and methylbutylidene groups. One common method is the aldol condensation reaction, where cyclopentanone reacts with 4-hydroxy-3-methylbutanal under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one: A simpler cyclopentanone derivative without the hydroxy and methylbutylidene substituents.
4-Hydroxy-2-cyclopenten-1-one: Another cyclopentanone derivative with a hydroxy group but lacking the methylbutylidene substituent.
Uniqueness
2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
67604-78-8 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one |
InChI |
InChI=1S/C10H16O2/c1-7(6-11)8(2)9-4-3-5-10(9)12/h7,11H,3-6H2,1-2H3 |
Clave InChI |
UWWMHBQVXDAZHM-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)C(=C1CCCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)


![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)

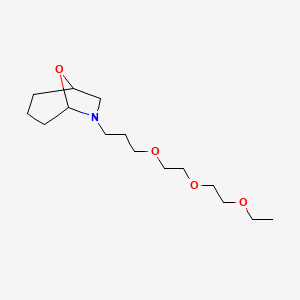
![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)

phosphanium chloride](/img/structure/B14461970.png)
